molecular formula C16H18FNO2S2 B10917889 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine

4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine

Cat. No.: B10917889
M. Wt: 339.5 g/mol
InChI Key: MXKCEAHHCYKBCK-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 5-fluoro-2-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like toluene or ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-substituted aromatic compounds. Examples include:

  • 4-Benzylpiperidine
  • 5-Fluoro-2-thienylsulfonyl derivatives

Uniqueness

What sets 4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FNO2S2

Molecular Weight

339.5 g/mol

IUPAC Name

4-benzyl-1-(5-fluorothiophen-2-yl)sulfonylpiperidine

InChI

InChI=1S/C16H18FNO2S2/c17-15-6-7-16(21-15)22(19,20)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2

InChI Key

MXKCEAHHCYKBCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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